Cas no 2248209-26-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a chiral N-protected amino acid derivative featuring a phthalimido (Pht) ester group and a tert-butoxycarbonyl (Boc) protecting group. The compound is useful in peptide synthesis, where the Pht moiety acts as an activating group for amide bond formation, while the Boc group provides orthogonal protection for the amine functionality. Its stereochemical purity (R-configuration) ensures precise chiral induction in synthetic applications. The phenylbutanoate backbone enhances solubility in organic solvents, facilitating handling in coupling reactions. This intermediate is particularly valuable in the preparation of enantiomerically pure peptides and peptidomimetics, offering stability under standard reaction conditions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate structure
2248209-26-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
CAS番号:2248209-26-7
MF:C23H24N2O6
メガワット:424.446466445923
CID:5996351
PubChem ID:165730529

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate 化学的及び物理的性質

名前と識別子

    • EN300-6522037
    • 2248209-26-7
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
    • インチ: 1S/C23H24N2O6/c1-23(2,3)30-22(29)24-16(13-15-9-5-4-6-10-15)14-19(26)31-25-20(27)17-11-7-8-12-18(17)21(25)28/h4-12,16H,13-14H2,1-3H3,(H,24,29)/t16-/m1/s1
    • InChIKey: VMRQTKXQALNFEK-MRXNPFEDSA-N
    • ほほえんだ: O(C(N[C@@H](CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)CC1C=CC=CC=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 424.16343649g/mol
  • どういたいしつりょう: 424.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 671
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6522037-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
2248209-26-7 95.0%
10.0g
$4236.0 2025-03-14
Enamine
EN300-6522037-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
2248209-26-7 95.0%
0.1g
$867.0 2025-03-14
Enamine
EN300-6522037-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
2248209-26-7 95.0%
2.5g
$1931.0 2025-03-14
Enamine
EN300-6522037-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
2248209-26-7 95.0%
5.0g
$2858.0 2025-03-14
Enamine
EN300-6522037-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
2248209-26-7 95.0%
1.0g
$986.0 2025-03-14
Enamine
EN300-6522037-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
2248209-26-7 95.0%
0.25g
$906.0 2025-03-14
Enamine
EN300-6522037-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
2248209-26-7 95.0%
0.05g
$827.0 2025-03-14
Enamine
EN300-6522037-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
2248209-26-7 95.0%
0.5g
$946.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoateに関する追加情報

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate (CAS No. 2248209-26-7): A Comprehensive Overview

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate (CAS No. 2248209-26-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of isoindole and features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The presence of the Boc group is crucial for stabilizing the compound during synthesis and subsequent chemical transformations.

The structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is characterized by a phenylbutanoate moiety attached to an isoindole ring system. The isoindole ring is a common structural motif in many biologically active compounds, including natural products and synthetic drugs. The phenylbutanoate substituent adds hydrophobicity and aromatic character to the molecule, which can influence its pharmacokinetic properties and biological activity.

In recent years, the study of isoindole-based compounds has expanded significantly due to their potential therapeutic applications. Research has shown that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate makes it particularly interesting for its potential as a lead compound in drug discovery.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate typically involves several steps, including the formation of the isoindole ring and the attachment of the Boc group. The Boc protecting group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step syntheses. Once the desired compound is synthesized, the Boc group can be selectively removed under mild acidic conditions to reveal the free amino functionality.

In terms of its biological activity, preliminary studies have indicated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate exhibits potent anti-inflammatory properties. In vitro assays have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, there is growing interest in exploring the neuroprotective properties of isoindole-based compounds. Studies have demonstrated that certain derivatives of isoindole can protect neurons from oxidative stress and prevent apoptosis. While more research is needed to fully understand the mechanisms involved, these preliminary findings are promising for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate are also an important area of investigation. Preliminary data suggest that this compound has good solubility and stability in biological systems, which are essential characteristics for a potential drug candidate. Additionally, its ability to cross the blood-brain barrier is being studied to determine its suitability for central nervous system disorders.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-p henylbutanoate (CAS No. 2248209 - 26 - 7) represents a promising lead compound in medicinal chemistry with potential applications in treating inflammatory and neurodegenerative diseases. Further research is warranted to fully explore its therapeutic potential and optimize its properties for clinical use.

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